Clavulanic acid
Overview
Description
Clavulanic acid is a β-lactam compound that functions as a mechanism-based β-lactamase inhibitor. It is derived from the bacterium Streptomyces clavuligerus. While this compound itself does not possess significant antibiotic properties, it is highly effective when combined with penicillin-group antibiotics to overcome antibiotic resistance in bacteria that produce β-lactamase enzymes .
Mechanism of Action
Target of Action
Clavulanic acid primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins . By inhibiting these enzymes, this compound prevents the degradation of antibiotics, thereby enhancing their effectiveness .
Mode of Action
This compound functions as a mechanism-based β-lactamase inhibitor . It binds to β-lactamase enzymes and undergoes a structural change that deactivates these enzymes . This process is irreversible, leading to the term ‘suicide inhibitor’ for β-lactamases . As a result, β-lactam antibiotics that would otherwise be inactivated by β-lactamases remain active .
Biochemical Pathways
The biosynthesis of this compound involves a different biochemical pathway compared to penicillin . It is produced from glyceraldehyde-3-phosphate and arginine in an eight-step biosynthetic pathway . The molecule possesses a clavam structure and a characteristic 3R,5R stereochemistry essential for its action as a β-lactamase inhibitory molecule .
Pharmacokinetics
This compound is well absorbed after oral administration . It undergoes extensive hepatic metabolism and has an elimination half-life of approximately 1 hour . About 30-40% of the drug is excreted renally . The relative bioavailability of this compound becomes reduced when administered after a high-fat breakfast .
Result of Action
The primary result of this compound’s action is the enhancement of the antibacterial effects of β-lactam antibiotics . By inhibiting β-lactamase enzymes, it prevents the degradation of these antibiotics, broadening their spectrum of susceptible bacterial infections . This makes it a valuable tool in combating antibiotic resistance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can reduce its relative bioavailability . Additionally, the physiological state of the patient, such as liver and kidney function, can impact the drug’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
Clavulanic acid interacts with β-lactamase enzymes, preventing them from inactivating certain β-lactam antibiotics . It binds to these enzymes in an irreversible manner, thereby enhancing the effectiveness of β-lactam antibiotics . The β-lactam like structure of this compound looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .
Cellular Effects
This compound has been shown to enhance dopamine release in PC12 and SH-SY5Y cells without affecting dopamine synthesis . It also has been associated with an increased incidence of cholestatic jaundice and acute hepatitis during therapy or shortly after .
Molecular Mechanism
The molecular mechanism of this compound involves its β-lactam structure that binds in an irreversible fashion to β-lactamases, preventing them from inactivating certain β-lactam antibiotics . This mechanism allows it to overcome antibiotic resistance in bacteria that secrete β-lactamase .
Temporal Effects in Laboratory Settings
This compound is an unstable molecule in aqueous solution and its stability depends strongly on temperature and concentration . Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections .
Dosage Effects in Animal Models
In animal models, this compound formulations are intended for use in cattle, pigs, and sheep as intramuscular injectable suspensions . The single-dose toxicity was higher in a study on pre-weaning rats, with gastrointestinal signs and deaths occurring even at the lowest dose level tested (125 mg/kg bw) .
Metabolic Pathways
This compound is produced by the bacterium Streptomyces clavuligerus, using glyceraldehyde-3-phosphate and L-arginine as starting materials . The β-lactam like structure of this compound looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .
Transport and Distribution
After oral administration, this compound is well absorbed and distributed in body tissues . It is mainly excreted through urine, accounting for 42% in rats, 52% in dogs, and 75% in humans of the absorbed dose .
Subcellular Localization
While there is limited information available on the subcellular localization of this compound, studies indicate that it binds to Munc18-1 and Rab4 and alters the subcellular localization of both proteins to the plasma membrane in neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clavulanic acid is primarily produced through fermentation using strains of Streptomyces clavuligerus. The fermentation process involves cultivating the bacterium in a controlled environment with specific nutrients and conditions to optimize the yield of this compound . The pH of the fermentation broth is strictly controlled to a range of 6.3 to 6.7 to enhance production .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by purification processes. The fermentation broth is mixed with lithium 2-ethylhexanoate to isolate lithium clavulanate, which can then be converted to other salts or esters . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Clavulanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups that can enhance its β-lactamase inhibitory properties .
Scientific Research Applications
Clavulanic acid has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of β-lactam antibiotics.
Biology: this compound is studied for its role in inhibiting β-lactamase enzymes and its potential to combat antibiotic resistance.
Industry: This compound is produced on an industrial scale for use in pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Clavulanic acid is similar to other β-lactamase inhibitors such as sulbactam and tazobactam. These compounds also inhibit β-lactamase enzymes and are used in combination with β-lactam antibiotics .
Uniqueness
What sets this compound apart is its broad-spectrum β-lactamase inhibitory activity and its ability to form stable complexes with β-lactamase enzymes. This makes it highly effective in overcoming antibiotic resistance in a wide range of bacterial strains .
Conclusion
This compound is a crucial compound in the fight against antibiotic resistance. Its unique properties and wide range of applications in chemistry, biology, medicine, and industry make it an invaluable tool in modern science and healthcare.
Properties
IUPAC Name |
(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVJAQRINQKSD-PBFISZAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt) | |
Record name | Clavulanic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022830 | |
Record name | Clavulanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clavulanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e+02 g/L | |
Record name | Clavulanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics, with efficacy in treating susceptible gram-positive and gram-negative infections. | |
Record name | Clavulanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58001-44-8 | |
Record name | Clavulanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58001-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clavulanic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clavulanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clavulanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLAVULANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clavulanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5-118, 117.5 - 118 °C | |
Record name | Clavulanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clavulanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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